molecular formula C9H9N3O5 B14942488 N'-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide

N'-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide

Cat. No.: B14942488
M. Wt: 239.18 g/mol
InChI Key: LSIOVDQCJDMPDG-UHFFFAOYSA-N
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Description

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring, a nitro group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide typically involves multiple steps, starting with the formation of the benzodioxine ring. One common method involves the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxides .

Scientific Research Applications

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N'-hydroxy-5-nitro-2,3-dihydro-1,4-benzodioxine-7-carboximidamide

InChI

InChI=1S/C9H9N3O5/c10-9(11-13)5-3-6(12(14)15)8-7(4-5)16-1-2-17-8/h3-4,13H,1-2H2,(H2,10,11)

InChI Key

LSIOVDQCJDMPDG-UHFFFAOYSA-N

Isomeric SMILES

C1COC2=C(C=C(C=C2O1)/C(=N/O)/N)[N+](=O)[O-]

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C(=NO)N)[N+](=O)[O-]

Origin of Product

United States

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